molecular formula C4H8O3 B147044 2-Hydroxyisobutyric acid CAS No. 594-61-6

2-Hydroxyisobutyric acid

Cat. No.: B147044
CAS No.: 594-61-6
M. Wt: 104.10 g/mol
InChI Key: BWLBGMIXKSTLSX-UHFFFAOYSA-N
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Description

2-hydroxyisobutyric acid is a 2-hydroxy monocarboxylic acid that is isobutyric acid bearing a hydroxy substituent at position 2. It is a metabolite of methyl tertiary-butyl ether. It has a role as a human xenobiotic metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 2-hydroxyisobutyrate.
This compound is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.

Mechanism of Action

Target of Action

2-Hydroxyisobutyric acid (2-HIBA) is an organic compound that primarily targets the enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase . This enzyme plays a crucial role in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .

Mode of Action

The interaction of 2-HIBA with its target enzyme, 2-hydroxyisobutyryl CoA mutase, results in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This process is a key step in the metabolic pathway of 2-HIBA.

Biochemical Pathways

2-HIBA is involved in the degradation of branched-chain amino acids and ketogenesis . It is also a product of the degradation of the groundwater pollutant methyl tert-butyl ether (MTBE) in certain bacterial species . The enzyme 2-hydroxyisobutyryl CoA mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A, and the hydrolysis of the latter gives 2-HIBA .

Result of Action

The action of 2-HIBA results in the production of various compounds. For instance, it serves as a precursor in the synthesis of compounds like isobutylene glycol and methacrylic acid . It is also considered a naturally occurring precursor to polyesters .

Action Environment

The action of 2-HIBA can be influenced by various environmental factors. For instance, the presence of certain bacterial species can affect the production and degradation of 2-HIBA . Additionally, exposure to pollutants like MTBE can lead to increased levels of 2-HIBA in the body .

Properties

IUPAC Name

2-hydroxy-2-methylpropanoic acid
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InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)
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InChI Key

BWLBGMIXKSTLSX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)O
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID4032954
Record name 2-Hydroxyisobutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Hydroxyisobutyric acid
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Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name alpha-Hydroxyisobutyric acid
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CAS No.

594-61-6
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Record name 2-HYDROXYISOBUTYRIC ACID
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Melting Point

82.5 °C
Record name alpha-Hydroxyisobutyric acid
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Synthesis routes and methods I

Procedure details

Into a round-bottomed flask, provided with a vigorous stirrer, 1.9 g of NaOH, 10 g of acetone and 2.38 g of 1-benzyl3-hydroxymethyl-indazole, prepared as described above, are successively added. 1.6 g of chloroform are then added (exothermic reaction) and the mixture is heated for two hours on a water bath. Water is added, the reaction mixture is washed with ethyl acetate and the aqueous solution is acidified. The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1. The ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-methyl-propionic acid is thus obtained (Compound I, R=R'=CH3, R"'=H), m.p. 132°-134° C.
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Synthesis routes and methods II

Procedure details

In Examples 1-10 which follow in Table form, an aqueous solution of isobutyric acid (IBA) was prepared by weighing the desired quantities of the isobutyric acid and water into a 500 ml round bottom glass reaction flask equipped with a mechanical stirrer, a thermometer and reflux condenser. A molar equivalent quantity of a TlX3 salt compound, calculated according to the above-mentioned reaction formula, was added and the reaction mixture heated on an oil bath to the desired temperature with stirring for the desired time. The contents of the flask were then cooled and filtered to remove any insoluble TlX. The filtrate was titrated for unconverted Tl+3 and the product α-hydroxyisobutyric acid (α HIBA) determined by high pressure liquid chromatographic analysis. The α-hydroxyisobutyric acid yield (mol percent) is calculated as follows: ##EQU1##
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Synthesis routes and methods III

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
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Synthesis routes and methods IV

Procedure details

Finally, several other processes have become known (Stanford Research Institute Report, 11: 30) for oxidizing isobutene with nitric acid or a mixture of nitric acid and nitrogen dioxide, or mixtures thereof with acetic acid, to obtain α-hydroxyisobutyric acid, a precursor of methacrylic acid. By splitting off water, methacrylic acid is obtained from α-hydroxyisobutyric acid (German Pat. No. 1,568,948=British Pat. No. 1,080,473 and Canadian Pat. No. 771,714; DOS No. 1,768,253=British Pat. No. 1,179,987).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyisobutyric acid
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2-Hydroxyisobutyric acid
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2-Hydroxyisobutyric acid
Reactant of Route 4
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Reactant of Route 5
2-Hydroxyisobutyric acid
Reactant of Route 6
2-Hydroxyisobutyric acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2-HIBA?

A1: 2-HIBA has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.

Q2: Is there any spectroscopic data available for 2-HIBA?

A2: Yes, 2-HIBA can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly employed to determine its structure. []

Q3: How is 2-HIBA synthesized?

A3: 2-HIBA can be synthesized chemically via several routes, including the decarboxylation and dehydration of citric acid [] or the dehydration of its precursor, 2-methylpropane-1,2-diol. [] It can also be produced biotechnologically using engineered microorganisms. [, , , ]

Q4: What is the biological relevance of 2-HIBA?

A4: 2-HIBA is a metabolite found in various organisms, including humans. Elevated levels of 2-HIBA have been associated with metabolic diseases such as obesity and hepatic steatosis. [] It is also implicated in lysine 2-hydroxyisobutyrylation, a post-translational modification observed in both eukaryotes and prokaryotes. []

Q5: Can 2-HIBA be produced by bacteria?

A5: Yes, certain bacteria can produce 2-HIBA as a byproduct of their metabolism. For example, the bacterium Kyrpidia tusciae DSM 2912 possesses a coenzyme B12-dependent acyl-CoA mutase that can isomerize (R)-3-hydroxybutyryl-CoA to 2-HIBA. []

Q6: How does 2-HIBA influence the lifespan of Caenorhabditis elegans?

A6: Studies have shown that 2-HIBA can extend the lifespan of the nematode Caenorhabditis elegans. This effect is attributed to the activation of insulin/IGF-1 signaling (IIS) and p38 MAPK pathways, leading to a reduction in reactive oxygen species (ROS) levels. []

Q7: Does 2-HIBA affect fat deposition?

A7: Yes, 2-HIBA has been shown to modulate fat deposition in C. elegans. In standard growth conditions, it influences lipid accumulation by affecting the transcriptional levels of fatty acid synthesis genes and the peptide transporter PEP-2. In high-glucose conditions, 2-HIBA reduces lipid droplet deposition by upregulating the acs-2 gene involved in β-oxidation. []

Q8: Can 2-HIBA be used as a biomarker?

A8: Yes, 2-HIBA is being investigated as a potential biomarker for various conditions. For instance, elevated levels of 2-HIBA in serum have been linked to an increased risk of prediabetes and diabetes. [] Additionally, it has been studied as a biomarker of exposure to isobutene, a volatile organic compound. [, ]

Q9: Is 2-HIBA associated with any specific diseases?

A9: While not directly causing diseases, altered 2-HIBA levels are observed in various conditions. Elevated serum 2-HIBA has been found in patients with unstable angina pectoris, potentially linked to gut microbiota alterations and metabolic imbalances. [] In chronic kidney disease, 2-HIBA accumulation in plasma is observed and linked to negative impacts on renal cell phenotype and functionality. []

Q10: How is 2-HIBA metabolized?

A10: The degradation of 2-HIBA has been observed in several bacteria. In Aquincola tertiaricarbonis L108, 2-HIBA is activated to 2-HIBA-CoA and then isomerized to 3-hydroxybutyryl-CoA by a B12-dependent mutase. [] Another pathway, observed in Actinomycetospora chiangmaiensis DSM 45062, involves a thiamine pyrophosphate-dependent lyase that converts 2-HIBA to acetone and formic acid. []

Q11: What are the applications of 2-HIBA in material science?

A11: 2-HIBA is a precursor for the production of methacrylic acid, a key monomer for manufacturing acrylic glass (polymethyl methacrylate). [] This makes 2-HIBA a valuable building block for various industrial applications.

Q12: Can 2-HIBA be used to synthesize recyclable polymers?

A12: Yes, recent research has explored the use of 2-HIBA derivatives, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), to create degradable and chemically recyclable polymers. [] These polymers can be depolymerized back to 2-HIBA under basic conditions, allowing for closed-loop recycling.

Q13: How is 2-HIBA typically quantified?

A13: 2-HIBA can be quantified using various analytical techniques, including gas chromatography [], high-performance liquid chromatography (HPLC) [, ], and capillary electrophoresis (CE). [, , , ]

Q14: Are there sustainable approaches to 2-HIBA production?

A14: Yes, researchers are exploring biotechnological approaches to produce 2-HIBA from renewable resources. This includes utilizing engineered microorganisms [, , , ] and exploring alternative feedstocks like methanol. []

Q15: Can 2-HIBA be chemically recycled?

A15: Yes, 2-HIBA-based polymers, such as those derived from DMDL, can be chemically depolymerized back to 2-HIBA, enabling the recovery and reuse of the monomer. [] This chemical recyclability offers a promising avenue for a circular economy in plastic production.

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